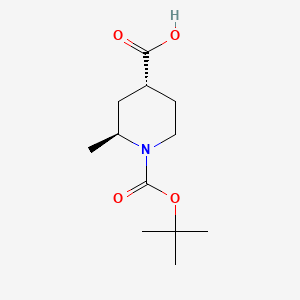

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid

Description

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid moiety at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and peptide mimetics. Its Boc group enhances stability during reactions, while the carboxylic acid enables further functionalization, such as amide bond formation .

Properties

IUPAC Name |

(2S,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCRXMSJGZWACP-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidine Intermediates

The tert-butoxycarbonyl (Boc) group is widely used for amine protection due to its stability under basic conditions and ease of removal. A general Boc protection protocol involves reacting the piperidine precursor with Boc anhydride in a biphasic solvent system. For example:

-

Procedure : DL-pipecolic acid (1.0 equiv.) is suspended in THF:H₂O (1:1), followed by sodium bicarbonate (3.0 equiv.) and Boc anhydride (1.05 equiv.). The mixture is stirred at room temperature for 12 hours, acidified to pH 2 with citric acid, and extracted with ethyl acetate to yield Boc-protected piperidine carboxylic acid.

Comparative Analysis of Synthetic Approaches

Critical Considerations for Industrial Scalability

-

Solvent Selection : Methyl tert-butyl ether (MTBE) and ethanol enable efficient cis-trans separation with minimal energy input.

-

Cost Efficiency : Thionyl chloride for esterification and L-tartaric acid for resolution are cost-effective compared to enzymatic or chromatographic methods.

-

Purity Control : Recrystallization with acetone/ethanol reduces enantiomeric impurities to <2% .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, followed by reaction with alcohols or amines.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Hydrolysis: 2-methylpiperidine-4-carboxylic acid.

Substitution: Various esters and amides depending on the nucleophile used.

Oxidation and Reduction: Corresponding ketones and alcohols.

Scientific Research Applications

Synthesis of Bioactive Compounds

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid serves as a precursor in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting neurological disorders and other health conditions. For example:

- Peptide Synthesis : The Boc group allows for the protection of amine functionalities during peptide coupling reactions, facilitating the synthesis of complex peptides with high purity and yield .

Chiral Auxiliary in Asymmetric Synthesis

The compound is employed as a chiral auxiliary in asymmetric synthesis processes. Its stereochemical configuration aids in the production of enantiomerically pure compounds, which are essential in drug development:

- Asymmetric Reactions : It has been utilized in reactions such as alkylation and acylation to produce chiral centers with high enantioselectivity .

Case Study 1: Synthesis of Neuroprotective Agents

A study demonstrated the use of this compound in synthesizing neuroprotective agents. Researchers reported that derivatives obtained from this compound exhibited significant activity against neurodegenerative diseases by modulating neurotransmitter systems .

Case Study 2: Development of Antiviral Compounds

In another investigation, this compound was integral to synthesizing antiviral agents targeting specific viral proteins. The incorporation of the Boc group allowed for selective modifications that enhanced the efficacy and selectivity of the resulting compounds against viral infections .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Protecting amines for selective coupling | Synthesis of complex peptides |

| Asymmetric Synthesis | Chiral auxiliary for producing enantiomerically pure compounds | Development of chiral drugs |

| Neuroprotective Agents | Synthesis of compounds targeting neurodegenerative diseases | Modulation of neurotransmitter systems |

| Antiviral Compounds | Modification for enhanced efficacy against viral proteins | Targeting specific viral infections |

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, making it a versatile intermediate in drug design and synthesis.

Comparison with Similar Compounds

Piperidine-Based Analogues

Piperidine derivatives share a six-membered nitrogen-containing ring but differ in substituents and stereochemistry. Key examples include:

Table 1: Piperidine-Based Analogues

Structural Insights :

- Substituent Effects : The phenyl group in (2R,4S)-1-Boc-4-phenylpiperidine-2-carboxylic acid increases molecular weight and hydrophobicity compared to the methyl-substituted target compound. This can influence solubility and binding affinity in biological systems.

- Stereochemistry : The (2S,4R) configuration of the target compound may favor specific conformations critical for interactions with chiral catalysts or enzymes, whereas (2R,4S) isomers (e.g., CAS 261777-38-2) exhibit distinct spatial orientations .

Pyrrolidine-Based Analogues

Pyrrolidine derivatives (five-membered rings) with Boc and carboxylic acid groups are structurally related but exhibit distinct ring strain and conformational flexibility:

Table 2: Pyrrolidine-Based Analogues

Structural Insights :

- For example, (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid (CAS 83624-01-5) may adopt different conformations under acidic conditions compared to piperidines .

- Functional Group Impact : The benzyl group in (2S,4R)-4-benzyl-1-Boc-pyrrolidine-2-carboxylic acid introduces steric hindrance, which can complicate purification but enhance selectivity in reactions .

Biological Activity

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is a chiral piperidine derivative characterized by its tert-butoxycarbonyl (Boc) protecting group and carboxylic acid functionality. This compound is significant in medicinal chemistry, serving as an intermediate in the synthesis of various biologically active compounds. Its unique stereochemistry and functional groups contribute to its potential biological activities.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 243.3 g/mol. The structure includes a piperidine ring with substituents that enhance its solubility and stability.

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including anti-inflammatory and neuroprotective properties. Research indicates that it may interact with biological macromolecules such as proteins and nucleic acids, leading to potential therapeutic applications.

Potential Biological Activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine release, particularly IL-1β, in activated macrophages.

- Neuroprotective Properties : Its structural characteristics allow it to cross the blood-brain barrier, suggesting possible applications in treating neurodegenerative diseases.

The mechanism of action primarily involves the modulation of signaling pathways associated with inflammation and neuronal survival. The Boc group plays a crucial role in protecting amine functionalities during synthetic transformations, allowing for selective deprotection under acidic conditions to reveal active sites for further reactions.

Study 1: Anti-inflammatory Activity

A study investigated the effects of this compound on LPS/ATP-stimulated human macrophages. The results indicated a concentration-dependent inhibition of IL-1β release:

| Concentration (µM) | IL-1β Inhibition (%) |

|---|---|

| 10 | 19.4 ± 0.4 |

| 50 | 29.1 ± 4.8 |

This study highlights the compound's potential as an NLRP3 inflammasome inhibitor, which could be beneficial in treating inflammatory diseases .

Study 2: Neuroprotective Effects

In another research effort, the compound was assessed for its neuroprotective effects against oxidative stress in neuronal cell lines. The findings showed that it significantly reduced cell death induced by oxidative stress:

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound Treatment | 75 ± 5 |

These results suggest that this compound may protect neurons from damage caused by oxidative stress .

Synthetic Routes

Several synthetic pathways have been developed for producing this compound, emphasizing its versatility in organic synthesis:

- Direct Amidation : Utilizing Boc-protected amines.

- Carboxylation Reactions : Employing various carboxylating agents to introduce the carboxylic acid functionality.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylpiperidine | Piperidine ring with a methyl group | Lacks carboxylic acid functionality |

| Boc-Lysine | Similar Boc protection | More complex due to additional functional groups |

The unique combination of stereochemistry and functional groups in this compound allows for targeted biological activity not seen in these other compounds .

Q & A

Q. What are the optimal synthetic routes for (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid?

The synthesis typically involves stereoselective formation of the piperidine ring followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

- Chiral induction : Use of chiral auxiliaries or catalysts to establish the (2S,4R) configuration. For example, asymmetric hydrogenation or enzymatic resolution .

- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF under basic conditions (e.g., DMAP or TEA) .

- Carboxylic acid activation : Intermediate steps may involve esterification followed by hydrolysis to yield the final carboxylic acid . Purification is achieved via recrystallization (using ethanol/water) or reverse-phase HPLC .

Q. How is the stereochemical configuration of this compound verified?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized, and data collection at low temperature (e.g., 100 K) ensures minimal thermal motion. SHELXL (part of the SHELX suite) refines the structure, with Flack parameter analysis confirming absolute configuration . Alternative methods include chiral HPLC (e.g., Chiralpak IA column) or comparison of optical rotation with literature values .

Q. What safety precautions are required for handling this compound?

Based on GHS classifications of analogous Boc-protected piperidines:

- Hazards : Skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Engineering controls : Use a fume hood for powder handling and reactions in volatile solvents (e.g., DCM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from assay variability or impurities. Methodological strategies include:

- Reproducibility checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Orthogonal assays : Validate binding affinity using surface plasmon resonance (SPR) and microscale thermophoresis (MST) .

- Impurity profiling : Quantify enantiomeric excess via chiral HPLC and confirm purity (>98%) via LC-MS .

Q. What strategies improve enantiomeric excess in the synthesis of this compound?

Low enantiomeric excess (ee) may result from racemization during Boc protection or acidic/basic workup. Solutions include:

- Chiral catalysts : Use of Jacobsen’s catalyst for asymmetric hydrogenation or Shi epoxidation for stereocontrol .

- Mild reaction conditions : Avoid prolonged exposure to strong acids/bases. For Boc deprotection, use TFA in DCM at 0°C .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. How does the compound interact with biological targets such as enzymes or receptors?

Computational and experimental approaches are combined:

- Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., proteases or GPCRs). Focus on hydrogen bonding with the carboxylic acid and steric effects from the Boc group .

- Mutagenesis studies : Replace key residues (e.g., Arg or Asp) in the target protein to identify binding hotspots .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to correlate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.